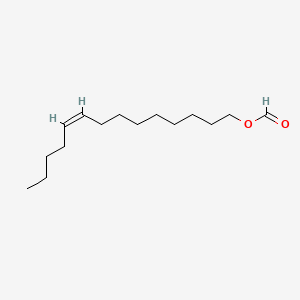
(Z)-9-Tetradecen-1-ol formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-9-Tetradecen-1-ol formate, also known as this compound, is a useful research compound. Its molecular formula is C17H32O2 and its molecular weight is 268.441. The purity is usually >95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Insect Control
One of the primary applications of (Z)-9-Tetradecen-1-ol formate is as an insect control agent. Research has demonstrated its effectiveness in disrupting mating behaviors of specific agricultural pests:
- Target Pests :
- Corn earworm (Heliothis zea)
- Tobacco budworm (Heliothis virescens)
Case Study: Field Trials
In a series of field trials:
- Males exposed to atmospheres permeated with this compound showed reduced ability to locate pheromone-releasing females.
- The mating rates dropped by over 80% when compared to control groups not exposed to the compound .
Pheromone Research
Beyond pest control, this compound has been studied for its role in pheromone signaling:
Pheromone Receptor Studies
Recent studies have indicated that this compound can act as a "parapheromone," eliciting strong responses from pheromone receptors in moths. For instance, AtraOR1 receptors exhibited heightened sensitivity to this compound compared to natural pheromones, suggesting potential uses in developing new pest management strategies through enhanced pheromone traps .
Synthesis and Formulation
The synthesis of this compound can be achieved through several chemical routes. A common method involves:
- Starting with 8-chloro-1-octanol.
- Protecting the hydroxyl group and reacting it with lithium acetylide.
- Hydrogenating to yield (Z)-9-tetradecen-1-ol.
- Reacting with formic acid to produce this compound .
This synthesis route is important for producing the compound at scale for commercial applications.
Comparative Efficacy Table
| Compound | Target Pest | Efficacy (%) | Study Reference |
|---|---|---|---|
| This compound | Corn earworm | >80% reduction | US4083995A |
| (Z)-11-Hexadecenal | Tobacco budworm | 75% reduction | Environmental Entomology |
| Natural Pheromones | Various moth species | Variable | PLOS ONE |
特性
CAS番号 |
56218-81-6 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.441 |
IUPAC名 |
[(Z)-hexadec-9-enyl] formate |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h7-8,17H,2-6,9-16H2,1H3/b8-7- |
InChIキー |
QABZUWDJJALYNR-FPLPWBNLSA-N |
SMILES |
CCCCCCC=CCCCCCCCCOC=O |
純度 |
>95% |
同義語 |
Z9-14Fo; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















